molecular formula C8H6N2O2 B14060249 5-Formyl-2-methoxynicotinonitrile

5-Formyl-2-methoxynicotinonitrile

Cat. No.: B14060249
M. Wt: 162.15 g/mol
InChI Key: VVVVCIGLVGRSAJ-UHFFFAOYSA-N
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Description

5-Formyl-2-methoxynicotinonitrile is a heterocyclic compound featuring a pyridine ring substituted with a formyl (-CHO) group at position 5, a methoxy (-OCH₃) group at position 2, and a nitrile (-CN) group at position 3. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The electron-withdrawing formyl and nitrile groups enhance reactivity toward nucleophilic attacks, while the methoxy group modulates solubility and regioselectivity in substitution reactions .

Properties

Molecular Formula

C8H6N2O2

Molecular Weight

162.15 g/mol

IUPAC Name

5-formyl-2-methoxypyridine-3-carbonitrile

InChI

InChI=1S/C8H6N2O2/c1-12-8-7(3-9)2-6(5-11)4-10-8/h2,4-5H,1H3

InChI Key

VVVVCIGLVGRSAJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=N1)C=O)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Formyl-2-methoxynicotinonitrile can be achieved through several methods. One common approach involves the formylation of 2-methoxynicotinonitrile. This can be done using Vilsmeier-Haack reaction conditions, where 2-methoxynicotinonitrile is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the 5-position.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction parameters and improve scalability.

Chemical Reactions Analysis

Types of Reactions

5-Formyl-2-methoxynicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: NaBH4, LiAlH4, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: 5-Carboxy-2-methoxynicotinonitrile.

    Reduction: 5-Hydroxymethyl-2-methoxynicotinonitrile.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Formyl-2-methoxynicotinonitrile has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.

    Material Science: It can be used in the synthesis of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Formyl-2-methoxynicotinonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The formyl and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

4-Amino-5-methoxynicotinonitrile

  • Structure: Substituted with an amino (-NH₂) group at position 4 and a methoxy group at position 5 .
  • Electronic Effects: The amino group is strongly electron-donating, activating the pyridine ring toward electrophilic substitution. This contrasts with the electron-withdrawing formyl group in the target compound, which directs reactivity toward nucleophilic pathways.
  • Applications : Primarily explored as a precursor for antimalarial and antiviral agents due to its nucleophilic reactivity .

2-Methoxy-5-methylnicotinonitrile

  • Structure : Features a methyl (-CH₃) group at position 5 and a methoxy group at position 2 .
  • Electronic Effects : The methyl group is weakly electron-donating, resulting in reduced ring activation compared to the formyl-substituted compound.
  • Applications : Used in organic synthesis for building blocks requiring steric hindrance without excessive reactivity .

5-(2-Methoxy-ethoxy)-2-methylsulfanyl-pyrimidin-4-ol

  • Structure : A pyrimidine derivative with methoxy-ethoxy and methylsulfanyl substituents .
  • Key Differences: The pyrimidine core and sulfur-containing substituent alter solubility and hydrogen-bonding capacity compared to nicotinonitrile derivatives.
  • Applications : Utilized in nucleoside analog synthesis due to its resemblance to nucleic acid components .

Data Table: Comparative Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Reactivity/Applications
This compound C₈H₆N₂O₂ 162.15 2-OCH₃, 5-CHO Drug intermediate (e.g., kinase inhibitors)
4-Amino-5-methoxynicotinonitrile C₇H₇N₃O 149.15* 4-NH₂, 5-OCH₃ Antiviral/antimalarial precursor
2-Methoxy-5-methylnicotinonitrile C₈H₈N₂O 148.16* 2-OCH₃, 5-CH₃ Steric hindrance applications
5-(2-Methoxy-ethoxy)-2-methylsulfanyl-pyrimidin-4-ol C₈H₁₂N₂O₃S 216.26 2-SCH₃, 5-OCH₂CH₂OCH₃ Nucleoside analog synthesis

* Calculated based on structural inference where explicit data was unavailable in evidence.

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